molecular formula C29H26N4O5S2 B11661346 Methyl 4-[({[6-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbonyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Methyl 4-[({[6-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbonyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11661346
M. Wt: 574.7 g/mol
InChI Key: LCCBJNVAQJPPFC-UHFFFAOYSA-N
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Description

METHYL 4-[2-({6-[2-(PYRROLIDINE-1-CARBONYL)BENZAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that features a pyrrolidine ring, benzothiazole moiety, and benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-({6-[2-(PYRROLIDINE-1-CARBONYL)BENZAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The exact methods would depend on the specific requirements of the production scale and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2-({6-[2-(PYRROLIDINE-1-CARBONYL)BENZAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its bioactivity.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

METHYL 4-[2-({6-[2-(PYRROLIDINE-1-CARBONYL)BENZAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where its bioactive properties could be beneficial.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[2-({6-[2-(PYRROLIDINE-1-CARBONYL)BENZAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as proteins or nucleic acids. The pyrrolidine ring and benzothiazole moiety are key structural features that enable these interactions, potentially leading to the modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[2-({6-[2-(PYRROLIDINE-1-CARBONYL)BENZAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE is unique due to its combination of structural features, which may confer distinct bioactive properties and potential therapeutic benefits not found in other similar compounds.

Properties

Molecular Formula

C29H26N4O5S2

Molecular Weight

574.7 g/mol

IUPAC Name

methyl 4-[[2-[[6-[[2-(pyrrolidine-1-carbonyl)benzoyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C29H26N4O5S2/c1-38-28(37)18-8-10-19(11-9-18)30-25(34)17-39-29-32-23-13-12-20(16-24(23)40-29)31-26(35)21-6-2-3-7-22(21)27(36)33-14-4-5-15-33/h2-3,6-13,16H,4-5,14-15,17H2,1H3,(H,30,34)(H,31,35)

InChI Key

LCCBJNVAQJPPFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)N5CCCC5

Origin of Product

United States

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